molecular formula C13H17NO2 B12540297 N-[(2S)-3-Oxo-5-phenylpentan-2-yl]acetamide CAS No. 655242-04-9

N-[(2S)-3-Oxo-5-phenylpentan-2-yl]acetamide

Katalognummer: B12540297
CAS-Nummer: 655242-04-9
Molekulargewicht: 219.28 g/mol
InChI-Schlüssel: FKKLZVVHXASIAQ-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2S)-3-Oxo-5-phenylpentan-2-yl]acetamide is an organic compound with a complex structure that includes a phenyl group and an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-3-Oxo-5-phenylpentan-2-yl]acetamide typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted ketone with an acetamide derivative. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(2S)-3-Oxo-5-phenylpentan-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

N-[(2S)-3-Oxo-5-phenylpentan-2-yl]acetamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-[(2S)-3-Oxo-5-phenylpentan-2-yl]acetamide involves its interaction with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[(2S)-3-Oxo-5-phenylpentan-2-yl]acetamide is unique due to its specific structure, which includes a phenyl group and an acetamide moiety. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

655242-04-9

Molekularformel

C13H17NO2

Molekulargewicht

219.28 g/mol

IUPAC-Name

N-[(2S)-3-oxo-5-phenylpentan-2-yl]acetamide

InChI

InChI=1S/C13H17NO2/c1-10(14-11(2)15)13(16)9-8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,14,15)/t10-/m0/s1

InChI-Schlüssel

FKKLZVVHXASIAQ-JTQLQIEISA-N

Isomerische SMILES

C[C@@H](C(=O)CCC1=CC=CC=C1)NC(=O)C

Kanonische SMILES

CC(C(=O)CCC1=CC=CC=C1)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.